Methyl 3-tert-butyl-2,3-dimethyloxirane-2-carboxylate

Description

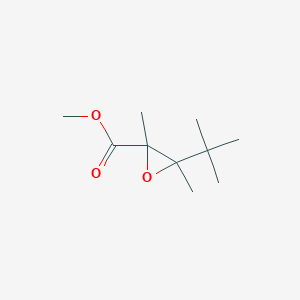

Methyl 3-tert-butyl-2,3-dimethyloxirane-2-carboxylate is an epoxide-containing compound characterized by a three-membered oxirane ring with a tert-butyl group at position 3, a methyl ester at position 2, and additional methyl substituents. Its molecular formula is C₁₀H₁₈O₃, with a molecular weight of 186 g/mol. The tert-butyl group introduces significant steric bulk, which may influence reactivity, solubility, and stability compared to analogs with smaller or aromatic substituents .

Properties

Molecular Formula |

C10H18O3 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

methyl 3-tert-butyl-2,3-dimethyloxirane-2-carboxylate |

InChI |

InChI=1S/C10H18O3/c1-8(2,3)10(5)9(4,13-10)7(11)12-6/h1-6H3 |

InChI Key |

WGJCFBSYHNADJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(O1)(C)C(C)(C)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Epoxidation of Substituted α,β-Unsaturated Esters

A common and effective method to prepare this compound involves the epoxidation of a suitably substituted α,β-unsaturated ester such as methyl 3-tert-butyl-2-methylacrylate. The key steps include:

- Starting Material: Methyl 3-tert-butyl-2-methylacrylate or analogous α,β-unsaturated esters.

- Epoxidizing Agent: Meta-chloroperoxybenzoic acid (m-CPBA) is typically used due to its strong oxidizing ability and selectivity for epoxidation.

- Solvent: Dichloromethane (DCM) or other inert organic solvents.

- Reaction Conditions: Refluxing the mixture for several hours (e.g., 4 hours) under an inert atmosphere to prevent side reactions.

- Workup: The reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate, sodium carbonate, and sodium thiosulfate to remove acidic and oxidizing impurities.

- Purification: Flash column chromatography on silica gel using hexane/ethyl acetate gradients to isolate the pure epoxide ester.

This method yields the methyl ester of the oxirane-2-carboxylate as a colorless oil, which can be further purified or used directly in subsequent reactions.

Esterification and Hydrolysis Procedures

In some synthetic routes, the epoxidized product is initially obtained as an ethyl ester, which is then hydrolyzed and re-esterified to the methyl ester form:

- Hydrolysis: Treatment with potassium hydroxide (KOH) in ethanol at room temperature for about 1 hour converts the ethyl ester into the free acid.

- Acidification: The reaction mixture is acidified with hydrochloric acid (HCl) to pH 2 to precipitate the carboxylic acid.

- Re-esterification: The acid can be converted into the methyl ester by standard esterification methods, such as treatment with diazomethane or methanol under acidic catalysis.

This sequence ensures high purity and control over the ester functional group.

Asymmetric Epoxidation for Stereoselective Synthesis

For obtaining optically active this compound, asymmetric epoxidation methods such as the Sharpless asymmetric epoxidation are employed:

- Catalyst: Titanium-tartrate complexes are used to induce chirality.

- Substrate: Allylic alcohol derivatives or α,β-unsaturated esters with appropriate substituents.

- Outcome: High enantiomeric excess (e.e.) of the epoxide product, crucial for pharmaceutical applications.

This approach is supported by literature on related oxirane-2-carboxylates and aziridine-2-carboxylates, where stereochemistry greatly influences biological activity.

Alternative Routes via Aziridine Intermediates

Research on aziridine-2-carboxylates, which are nitrogen analogs of oxiranes, provides insights into related synthetic strategies:

- Conversion of hydroxy azido carboxylic acids into aziridine carboxylates by treatment with triphenylphosphine under nitrogen evolution.

- Heating these intermediates under reduced pressure to obtain aziridine esters.

- These methods, while focused on aziridines, inform the preparation of substituted oxirane carboxylates through analogous ring closure and substitution reactions.

Reaction Conditions and Optimization

The yield and purity of this compound depend on:

- Solvent choice: Polar aprotic solvents like dichloromethane favor epoxidation and nucleophilic substitution reactions.

- Temperature control: Reflux temperatures optimize reaction rates without decomposing sensitive intermediates.

- Stoichiometry: Using excess oxidizing agent ensures complete conversion but requires thorough workup.

- Purification techniques: Flash chromatography is essential for isolating the compound from side products.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Epoxidation | m-CPBA, DCM, reflux 4 h | Formation of oxirane ring on α,β-unsaturated ester |

| Workup | Wash with NaHCO3, Na2CO3, Na2S2O3 | Removal of acidic and oxidizing impurities |

| Purification | Flash chromatography (silica gel, Hex/EtOAc) | Isolation of pure this compound |

| Hydrolysis (if ethyl ester) | KOH in EtOH, room temp, 1 h | Conversion to carboxylic acid |

| Acidification | 3 N HCl to pH 2 | Precipitation of acid |

| Re-esterification | Diazomethane or acidic methanol | Formation of methyl ester |

| Asymmetric epoxidation | Ti-tartrate catalyst, allylic alcohol substrate | Enantioselective synthesis of optically active epoxide |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-tert-butyl-2,3-dimethyloxirane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.

Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 3-tert-butyl-2,3-dimethyloxirane-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-tert-butyl-2,3-dimethyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. This reactivity is exploited in various chemical and biological applications .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below highlights key structural and molecular differences between the target compound and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent at C3 | Key Structural Features |

|---|---|---|---|---|

| Methyl 3-tert-butyl-2,3-dimethyloxirane-2-carboxylate | C₁₀H₁₈O₃ | 186 | tert-butyl | Bulky branched alkyl, high steric hindrance |

| Methyl 2,3-dimethyloxirane-2-carboxylate (7b) | C₇H₁₀O₃ | 142 | Methyl | Minimal steric bulk |

| Methyl 3-cyclohexyl-2,3-dimethyloxirane-2-carboxylate | C₁₂H₂₀O₃ | 212.29 | Cyclohexyl | Alicyclic substituent, moderate bulk |

| Methyl 3-(4-chlorophenyl)-2,3-dimethyloxirane-2-carboxylate | C₁₃H₁₅ClO₃ | 254.45 | 4-Chlorophenyl | Aromatic, electron-withdrawing substituent |

| Methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate | C₁₃H₁₄O₄ | 246.25 | 4-Methoxyphenyl | Aromatic, electron-donating substituent |

Key Observations :

Functional Implications

- Aryl-substituted derivatives may exhibit intermediate solubility due to π-π interactions .

- Reactivity :

- Steric Hindrance : The tert-butyl group may impede nucleophilic attack on the epoxide ring, favoring alternative reaction pathways or requiring harsher conditions.

- Electronic Modulation : Aryl groups influence the electrophilicity of the epoxide ring. Electron-withdrawing substituents (e.g., Cl) increase ring strain, enhancing reactivity, while electron-donating groups (e.g., OCH₃) decrease it .

Biological Activity

Methyl 3-tert-butyl-2,3-dimethyloxirane-2-carboxylate is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, featuring an oxirane ring, contributes to its reactivity and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C10H18O3 |

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | This compound |

| InChI Key | WGJCFBSYHNADJF-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its reactive oxirane ring. This feature allows the compound to interact with various biomolecules, leading to potential therapeutic effects. The mechanism involves:

- Covalent Bond Formation : The oxirane ring can form covalent bonds with nucleophilic sites in proteins and nucleic acids, altering their structure and function.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases characterized by dysregulated metabolism.

Biological Activities

Research on this compound indicates several potential biological activities:

- Anticancer Properties : Initial studies have shown that the compound may exhibit cytotoxic effects against various cancer cell lines. This activity is likely due to its ability to interfere with cellular signaling pathways.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, potentially making it useful in treating conditions like arthritis or other inflammatory diseases.

- Antimicrobial Activity : Some studies suggest that this compound could possess antimicrobial properties, which warrants further investigation into its potential as an antibacterial or antifungal agent.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, suggesting that the compound could be developed as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Mechanism

Another research effort focused on the anti-inflammatory effects of this compound in a rat model of arthritis. Administration of this compound resulted in significant reductions in inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory drug.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer, Anti-inflammatory | Covalent modification of biomolecules |

| tert-butyl 2-methylphenol | Antioxidant | Free radical scavenging |

| Ethyl 4-(dimethylamino)benzoate | Analgesic | Inhibition of pain pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.